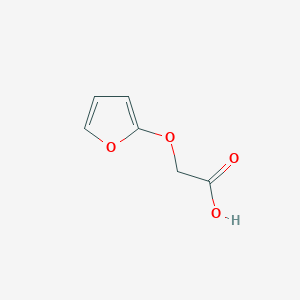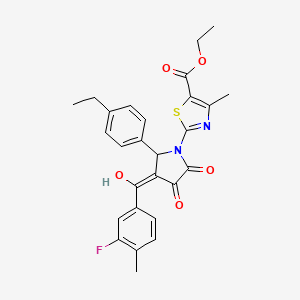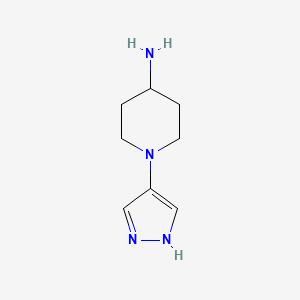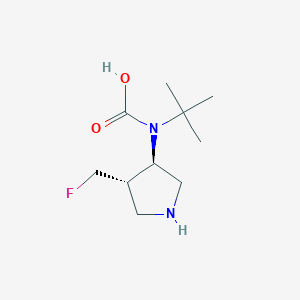![molecular formula C17H26O2 B12885763 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one CAS No. 89225-12-7](/img/structure/B12885763.png)
2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-isopropylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone can be achieved through a multi-step process involving the formation of the cyclohexanone ring, followed by the introduction of the butyl chain and the 5-isopropylfuran group. One common method involves the use of cyclohexanone as the starting material, which undergoes alkylation with a suitable butyl halide in the presence of a strong base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-isopropylfuran to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and acylation steps, while maintaining stringent control over temperature and pressure to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the furan ring.
Scientific Research Applications
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexanone ring but lacking the butyl and furan substituents.
2-Isopropylfuran: Contains the furan ring with an isopropyl group but lacks the cyclohexanone and butyl components.
Uniqueness
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is unique due to its combination of a cyclohexanone ring, a butyl chain, and a 5-isopropylfuran group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89225-12-7 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[1-(5-propan-2-ylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H26O2/c1-4-7-14(13-8-5-6-9-15(13)18)17-11-10-16(19-17)12(2)3/h10-14H,4-9H2,1-3H3 |
InChI Key |
HNTYQSPRKYZWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
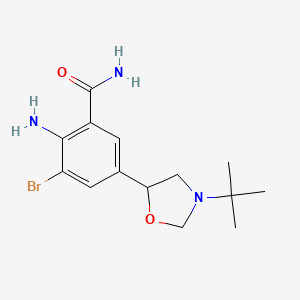
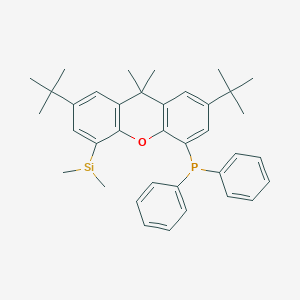

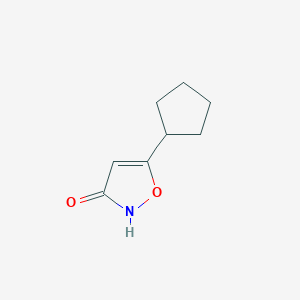
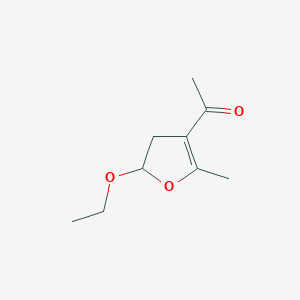
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
